![molecular formula C27H37N3O B14222562 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one CAS No. 823216-42-8](/img/structure/B14222562.png)
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is a complex organic compound that features a pyridine ring, a phenyl ring, and a piperazine ring connected through an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the use of a Wittig reaction to form the ethenyl linkage between the pyridine and phenyl rings. The piperazine ring is then introduced through a nucleophilic substitution reaction. The final step involves the attachment of the decan-1-one moiety through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethenyl linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as amines, alcohols
Major Products Formed
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives with hydrogenated ethenyl linkage
Substitution: Substituted derivatives with new functional groups on the piperazine ring
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its role as a serotonin reuptake inhibitor.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one involves its interaction with specific molecular targets. In the context of its potential therapeutic applications, the compound may act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have antidepressant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[2-(pyridin-4-yl)ethenyl]benzene: Similar structure with two pyridine rings connected by an ethenyl linkage.
1,1,2,2-Tetrakis[4-(pyridin-4-yl)phenyl]ethene: Contains multiple pyridine and phenyl rings connected through ethenyl linkages.
Uniqueness
1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one is unique due to the presence of the piperazine ring and the decan-1-one moiety, which are not found in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
823216-42-8 |
|---|---|
Molekularformel |
C27H37N3O |
Molekulargewicht |
419.6 g/mol |
IUPAC-Name |
1-[4-[4-(2-pyridin-4-ylethenyl)phenyl]piperazin-1-yl]decan-1-one |
InChI |
InChI=1S/C27H37N3O/c1-2-3-4-5-6-7-8-9-27(31)30-22-20-29(21-23-30)26-14-12-24(13-15-26)10-11-25-16-18-28-19-17-25/h10-19H,2-9,20-23H2,1H3 |
InChI-Schlüssel |
QDZNMCABTBYMSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)N1CCN(CC1)C2=CC=C(C=C2)C=CC3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


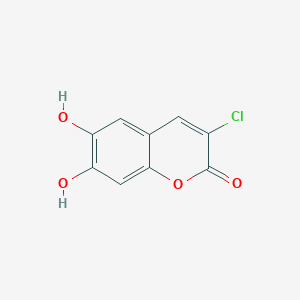
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
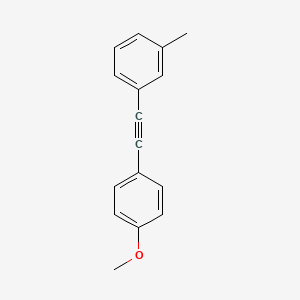
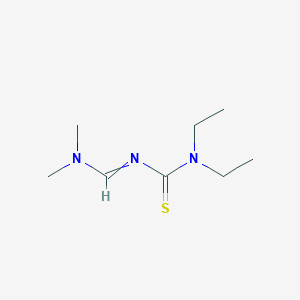
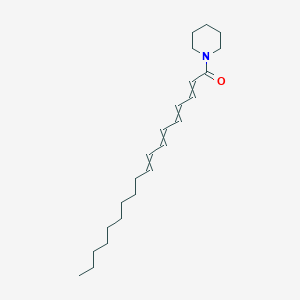
![2-[(Hexadecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B14222525.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
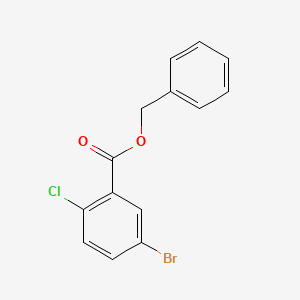
![5-Methyl-N-phenyl-5H-indolo[2,3-B]quinolin-11-amine](/img/structure/B14222542.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14222557.png)
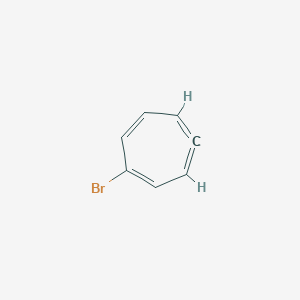
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)
